Ribavirin carboxylic acid

Antiviral pharmacology Metabolite deactivation Structure-activity relationship

Ribavirin carboxylic acid (TR-COOH, ICN3297, Ribavirin EP Impurity A, USP Ribavirin Related Compound A) is a 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxylic acid with molecular formula C₈H₁₁N₃O₆ and monoisotopic mass 245.06479 Da. It is the primary hydrolytic deamination product of the broad-spectrum antiviral drug ribavirin (CAS 36791-04-5), formed endogenously via adenosine deaminase (ADA) catalysis and exogenously as a degradation impurity under forced stress conditions.

Molecular Formula C8H11N3O6
Molecular Weight 245.19 g/mol
CAS No. 39925-19-4
Cat. No. B135868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibavirin carboxylic acid
CAS39925-19-4
Synonyms1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxylic Acid;  1-β-D-Ribofuranosyl-_x000B_1,2,4-triazole-3-carboxylic Acid;  USP Ribavirin Impurity A; 
Molecular FormulaC8H11N3O6
Molecular Weight245.19 g/mol
Structural Identifiers
SMILESC1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)O
InChIInChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)7(17-3)11-2-9-6(10-11)8(15)16/h2-5,7,12-14H,1H2,(H,15,16)/t3-,4-,5-,7-/m1/s1
InChIKeyJGRLGSOSBSHJIR-FNKGTGPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ribavirin Carboxylic Acid (CAS 39925-19-4): Pharmacopoeial Impurity Standard and Inactive Metabolite for Antiviral Quality Control


Ribavirin carboxylic acid (TR-COOH, ICN3297, Ribavirin EP Impurity A, USP Ribavirin Related Compound A) is a 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxylic acid with molecular formula C₈H₁₁N₃O₆ and monoisotopic mass 245.06479 Da [1]. It is the primary hydrolytic deamination product of the broad-spectrum antiviral drug ribavirin (CAS 36791-04-5), formed endogenously via adenosine deaminase (ADA) catalysis and exogenously as a degradation impurity under forced stress conditions [2]. Unlike the parent nucleoside analog, this compound is pharmacologically inactive and serves exclusively as a reference standard for pharmaceutical quality control, a tracer metabolite in pharmacokinetic studies, and a stability-indicating marker in drug substance and finished product testing [3].

Why Ribavirin Carboxylic Acid Cannot Be Substituted by Other Ribavirin Impurities or the Parent Drug in Regulated Workflows


Ribavirin carboxylic acid occupies a distinct regulatory, analytical, and pharmacological niche that precludes substitution by either the active parent compound ribavirin or by co-occurring impurities (B, C, D, F, G). First, it is the only ribavirin-related substance that is simultaneously an in vivo inactive catabolite and a multi-stress degradation product, making it the sentinel marker for both metabolic clearance and forced-degradation stability studies [1]. Second, its carboxy moiety at the triazole C-3 position confers fundamentally different UV absorbance characteristics (monitored at 230 nm for ADA activity assays) compared to the carboxamide of ribavirin, enabling selective spectrophotometric and chromatographic quantification that is impossible with the parent drug [2]. Third, as the official USP Related Compound A and EP Impurity A, it is the sole ribavirin impurity mandated by all major pharmacopoeias as a named, individually limited reference standard, distinct from unspecified impurities controlled by generic area-percentage thresholds [3]. Substituting another impurity or ribavirin itself for this compound in analytical method validation, system suitability testing, or regulatory submission would violate compendial requirements and invalidate the traceability chain required for ANDA and commercial batch release.

Quantitative Differential Evidence for Ribavirin Carboxylic Acid (CAS 39925-19-4) Versus Ribavirin and Related Analogs


Absolute Loss of Antiviral Activity: Ribavirin Carboxylic Acid vs. Ribavirin in Viral Replication Assays

Ribavirin carboxylic acid (ICN3297) is explicitly devoid of antiviral activity, in direct contrast to its parent compound ribavirin, which exhibits broad-spectrum antiviral effects against RNA and DNA viruses. The carboxylic acid metabolite is formed via ADA-catalyzed hydrolytic deamination and represents a functional deactivation pathway [1]. This is not a matter of reduced potency but of complete pharmacological nullity: the carboxy group at the triazole C-3 position abolishes the capacity for intracellular phosphorylation to the active triphosphate species (RTP) that mediates antiviral effects via IMPDH inhibition, viral RNA polymerase inhibition, and lethal mutagenesis [2]. The binary active/inactive distinction makes ribavirin carboxylic acid the definitive negative control for antiviral mechanistic studies and an essential analyte for distinguishing parent drug exposure from inactive metabolite accumulation in pharmacokinetic profiling.

Antiviral pharmacology Metabolite deactivation Structure-activity relationship

ADA-Catalyzed Deamination Kinetics: Ribavirin to Carboxylic Acid Conversion Rate Compared to Physiological Adenosine Substrate

The conversion of ribavirin to its carboxylic acid metabolite ICN3297 by adenosine deaminase (ADA) proceeds with a catalytic constant (kcat) of 0.26 ± 0.02 s⁻¹ and an estimated catalytic efficiency (kcat/Km) of 0.037 mM⁻¹ s⁻¹ at pH 7.3 in PBS buffer, monitored spectrophotometrically at 230 nm [1]. This catalytic efficiency is approximately 1.7 × 10⁵-fold lower than that of the native physiological substrate adenosine (kcat = 180 ± 10 s⁻¹; kcat/Km = 6,400 mM⁻¹ s⁻¹), and approximately 5-fold lower than viramidine (kcat = 1.9 ± 0.5 s⁻¹; estimated kcat/Km = 0.19 mM⁻¹ s⁻¹), the liver-targeting prodrug [1]. The Km for ribavirin could not be accurately determined due to substrate concentration limitations necessary to maintain UV absorption linearity, indicating inherently weak enzyme-substrate binding [1]. These kinetic parameters establish ribavirin carboxylic acid formation as a slow, low-efficiency metabolic side reaction rather than a primary clearance route, which has direct implications for interpreting plasma metabolite ratios in bioequivalence and pharmacokinetic studies.

Enzyme kinetics Drug metabolism ADA substrate specificity

Pharmacopoeial Impurity Limit: Ribavirin Carboxylic Acid (Impurity A) Quantitative Acceptance Criterion vs. Other Named Impurities

Ribavirin carboxylic acid is designated as Impurity A (EP) / Ribavirin Related Compound A (USP) and is subject to a specific quantitative limit distinct from generic impurity thresholds. The USP monograph mandates that no individual impurity peak exceeds 0.25% by HPLC area normalization, with total impurities not exceeding 1.0% [1]. The Chinese patent CN105445387A further specifies that impurity A content must be individually controlled at ≤0.25% using an external standard method, reflecting its unique status as a degradation product generated under multiple stress conditions (acid, base, oxidative, thermal) [2]. In contrast, other named impurities (B, C, D, F, G) may be quantified by the principal component self-control method [2]. Typical commercial specifications for ribavirin API set the limit for 1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxylic acid specifically at ≤0.2%, with unspecified impurities limited to ≤0.10% [3]. This tiered impurity hierarchy distinguishes ribavirin carboxylic acid as the primary critical quality attribute (CQA) marker among ribavirin-related substances.

Pharmaceutical quality control Compendial compliance Impurity profiling

HPLC Method Sensitivity: LOD/LOQ of Ribavirin Carboxylic Acid vs. Ribavirin Under Validated Stability-Indicating Conditions

A validated stability-indicating RP-HPLC method for ribavirin drug substance achieved a limit of detection (LOD) of 0.1 ng/mL and a limit of quantification (LOQ) of 0.3 ng/mL for Impurity A (ribavirin carboxylic acid) at a 5 μL injection volume [1]. The chromatographic resolution between the critical peak pair (Impurity A and ribavirin) was greater than 2.0, confirming baseline separation suitable for accurate quantitation [1]. The method utilized a YMC-Pack ODS-AQ column (150 × 4.6 mm, 3 μm) with detection at 220 nm, and both test solution and mobile phase demonstrated stability for up to 48 hours post-preparation [1]. In contrast, an alternative pharmacopoeial method employing sulfonated cross-linked polystyrene-divinylbenzene cation-exchange columns suffered from peak tailing within approximately one week and severe main peak distortion within one month, rendering it unsuitable for routine impurity monitoring [2]. This validated method sensitivity enables detection of ribavirin carboxylic acid at levels well below the 0.05% disregard limit specified in ICH Q3A guidelines.

Analytical method validation Trace impurity quantification Stability-indicating HPLC

Physicochemical Differentiation: Solubility Profile of Ribavirin Carboxylic Acid vs. Ribavirin for Sample Preparation Protocol Design

Ribavirin carboxylic acid exhibits a markedly different solubility profile compared to the parent drug ribavirin, with direct implications for analytical standard preparation and method development. Ribavirin is freely soluble in water (approximately 100 mg/mL at 25°C) and in DMSO (48 mg/mL, 196.55 mM) . In contrast, ribavirin carboxylic acid shows limited solubility in DMSO, requiring sonication, warming, and heating to 60°C to achieve just 1 mg/mL (4.08 mM), and is only slightly soluble in aqueous acid [1]. The compound is described as hygroscopic and requires storage at -20°C under inert atmosphere [2]. Its computed physicochemical parameters—LogP of -2.41 (vs. ribavirin -2.43 to -3.01) and topological polar surface area of 137.93 Ų (vs. ribavirin 143.72 Ų)—reflect the replacement of the neutral carboxamide with an ionizable carboxylic acid group (predicted pKa ~3-4 for the carboxyl moiety) . The melting point is reported as >171°C with decomposition [2].

Solubility Sample preparation Analytical standard handling

High-Value Application Scenarios for Ribavirin Carboxylic Acid (CAS 39925-19-4) Based on Quantitative Differentiation Evidence


Compendial Release Testing of Ribavirin API and Finished Dosage Forms

Ribavirin carboxylic acid is the mandatory USP Related Compound A and EP Impurity A reference standard required for chromatographic purity testing of ribavirin active pharmaceutical ingredient and drug products (tablets, capsules, oral solutions, and aerosols). Per the USP monograph, the individual impurity limit is ≤0.25% by HPLC area normalization, with total impurities ≤1.0% [1]. The Chinese patent CN105445387A prescribes external standard quantification specifically for impurity A, reflecting its unique multi-stress degradation liability (acid, base, oxidative, thermal) [2]. Quality control laboratories performing ANDA submission batch testing, stability studies, and commercial batch release cannot achieve regulatory compliance without this specific reference standard. The validated HPLC method with LOD of 0.1 ng/mL and resolution >2.0 from ribavirin [3] ensures reliable quantification well below the ICH Q3A disregard limit.

Pharmacokinetic and Metabolism Studies: Distinguishing Active Drug from Inactive Metabolite

In clinical and preclinical pharmacokinetic studies of ribavirin and its prodrugs (e.g., viramidine/taribavirin), the triazole carboxylic acid nucleoside (TCOOH, i.e., ribavirin carboxylic acid) serves as the definitive inactive metabolite marker. Human mass balance studies with [¹⁴C]viramidine demonstrated that TCOOH accounted for 17.0% of urinary radioactivity within 24 hours, alongside triazole carboxamide (TCONH₂, 64.1%) and ribavirin (15.7%) [1]. The complete lack of antiviral activity of TCOOH [2] means that total radioactivity or total ribavirin-related material measurements that do not chromatographically resolve TCOOH from ribavirin will overestimate active drug exposure—a critical bioanalytical distinction for establishing accurate PK/PD relationships and justifying bioequivalence. ADA kinetic data (kcat 0.26 s⁻¹, catalytic efficiency 0.037 mM⁻¹ s⁻¹) [2] confirm that TCOOH formation is a slow, low-capacity pathway, consistent with its low plasma concentrations relative to parent ribavirin.

Forced Degradation Studies and Stability-Indicating Method Validation

Ribavirin carboxylic acid is uniquely generated under all four ICH Q1A(R2) forced degradation conditions—acidic hydrolysis, alkaline hydrolysis, oxidative stress, and thermal stress—making it the sole universal degradation marker among ribavirin impurities. Patent CN105445387A explicitly identifies impurity A as a special impurity formed under multiple harsh environments [1]. This multi-stress formation profile distinguishes it from impurities B, C, D, F, and G, which may be condition-specific. Laboratories developing stability-indicating methods for ribavirin formulations must therefore procure ribavirin carboxylic acid as the primary peak identification and system suitability marker, as no other single impurity can serve as a positive control across all stress conditions. The validated chromatographic resolution >2.0 between impurity A and ribavirin [2] confirms method specificity for this critical pair.

ADA Enzyme Activity Assays and Nucleoside Prodrug Screening

Ribavirin carboxylic acid (ICN3297) serves as the reaction product standard for in vitro adenosine deaminase (ADA) activity assays used in nucleoside prodrug screening programs. The Wu et al. (2003) paper established a UV spectrophotometric method monitoring conversion at 230 nm, where a significant absorption difference exists between ribavirin and its carboxylic acid product [1]. The kinetic benchmark—kcat 0.26 s⁻¹ and catalytic efficiency 0.037 mM⁻¹ s⁻¹ for the ribavirin→ICN3297 reaction—provides a quantitative reference for evaluating novel ADA-activated prodrug candidates [1]. Pharmaceutical research teams designing liver-targeting or tissue-selective nucleoside prodrugs require authentic ribavirin carboxylic acid as both a product identification standard for LC-MS confirmation and a calibration reference for quantifying enzymatic turnover in structure-activity relationship (SAR) campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ribavirin carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.